molecular formula C18H19N3O3 B11322886 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Katalognummer: B11322886
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: PLDMBJZYTNDLBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, an oxazole ring, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone, in the presence of a base.

    Coupling Reactions: The final step involves coupling the furan and oxazole rings with the carboxamide group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione under the influence of oxidizing agents like potassium permanganate.

    Reduction: The oxazole ring can be reduced to form dihydrooxazole using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione.

    Reduction: Dihydrooxazole.

    Substitution: Quaternary ammonium salts.

Wissenschaftliche Forschungsanwendungen

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Wirkmechanismus

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzyme active sites, leading to inhibition of enzyme activity. The dimethylamino group can enhance the binding affinity of the compound to receptors, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-(dimethylamino)ethyl)-5-phenyl-1,2-oxazole-3-carboxamide: Lacks the furan ring, which may affect its biological activity.

    N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-5-phenyl-1,2-oxazole-3-carboxamide: Contains a thiophene ring instead of a furan ring, which may alter its chemical reactivity.

Uniqueness

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of both furan and oxazole rings, which contribute to its distinct chemical and biological properties. The combination of these heterocyclic rings enhances its potential as a versatile compound in various scientific research applications.

Eigenschaften

Molekularformel

C18H19N3O3

Molekulargewicht

325.4 g/mol

IUPAC-Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H19N3O3/c1-21(2)15(16-9-6-10-23-16)12-19-18(22)14-11-17(24-20-14)13-7-4-3-5-8-13/h3-11,15H,12H2,1-2H3,(H,19,22)

InChI-Schlüssel

PLDMBJZYTNDLBP-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.